O-(quinolin-4-ylmethyl)hydroxylamine
Description
O-(Quinolin-4-ylmethyl)hydroxylamine is a hydroxylamine derivative featuring a quinoline moiety substituted at the 4-position with a methyl group linked to the hydroxylamine (-O-NH₂) functional group. The quinoline core, a bicyclic aromatic system with a nitrogen atom, imparts unique electronic and steric properties, distinguishing it from simpler aryl or alkyl hydroxylamines.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
O-(quinolin-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 |
InChI Key |
CKIURONGCBJUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(quinolin-4-ylmethyl)hydroxylamine typically involves the reaction of 4-quinolylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
O-(quinolin-4-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-N or N-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
O-(quinolin-4-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(quinolin-4-ylmethyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The quinoline group in O-(quinolin-4-ylmethyl)hydroxylamine introduces conjugation and electron-withdrawing effects, contrasting with other hydroxylamine derivatives:
- O-(2-Morpholinoethyl)hydroxylamine (VIIIe): The morpholine group confers hydrophilic and hydrogen-bonding capabilities, improving solubility in polar solvents compared to quinoline’s aromatic system .
- O-(4-Nitrobenzoyl)hydroxylamine (G): The nitro group strongly withdraws electrons, increasing electrophilicity and reactivity in amination reactions, whereas quinoline’s nitrogen offers moderate electron withdrawal with resonance stabilization .
Table 1: Substituent Effects on Reactivity and Solubility
| Compound | Key Substituent | Electronic Effect | Solubility Profile |
|---|---|---|---|
| This compound | Quinolin-4-ylmethyl | Moderate electron withdrawal | Low in polar solvents |
| O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine | Biphenyl | Neutral | Hydrophobic |
| O-(2-Morpholinoethyl)hydroxylamine | Morpholinoethyl | Electron-donating (N-heterocycle) | High in polar solvents |
| O-(4-Nitrobenzoyl)hydroxylamine | 4-Nitrobenzoyl | Strong electron withdrawal | Moderate in DMSO/DMF |
Reactivity in Amination Reactions
- O-(2,4-Dinitrophenyl)hydroxylamine : Highly reactive in N-amination due to electron-withdrawing nitro groups, enabling efficient N–N bond formation under mild conditions .
- This compound: The quinoline group may stabilize transition states via resonance, though its reactivity is likely lower than nitro-substituted analogues. Its planar structure could enhance binding in catalytic or biological systems .
Physicochemical Properties
- Melting Points and Stability: Quinoline derivatives often exhibit higher melting points due to crystallinity from aromatic stacking (e.g., 4k in melts at 223–225°C). Hydroxylamines with aliphatic substituents (e.g., morpholinoethyl) are more prone to oxidation but offer better solubility .
- Spectroscopic Data: ¹H NMR shifts for this compound would resemble aromatic protons in ’s compounds (e.g., 9f: δ 7.2–8.0 ppm), with distinct quinoline proton environments .
Key Research Findings
- Synthetic Scalability: highlights the production of 1.6 kg of a hydroxylamine-derived API, demonstrating feasibility for large-scale quinoline hydroxylamine synthesis with optimized scavengers (e.g., ethyl trifluoroacetate) .
- Reactivity Optimization: Electron-deficient substituents (e.g., nitro, quinoline) improve amination efficiency, while hydrophilic groups enhance solubility for biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
